molecular formula C14H18N6O2 B12261044 N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide

Cat. No.: B12261044
M. Wt: 302.33 g/mol
InChI Key: JXCQEUAJVCGHQG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

N-cyclopropyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H18N6O2/c1-9-17-18-13-12(15-4-5-20(9)13)19-6-7-22-11(8-19)14(21)16-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,16,21)

InChI Key

JXCQEUAJVCGHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrazine ring system.

    Introduction of Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl halides in the presence of a base.

    Attachment of Morpholine-2-carboxamide: The final step involves the coupling of the morpholine-2-carboxamide moiety to the triazolopyrazine core, typically using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Cyclopropyl halides, bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the role of specific molecular targets.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in viral replication, thereby exhibiting antiviral activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl and morpholine-2-carboxamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

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